9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Übersicht

Beschreibung

9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a useful research compound. Its molecular formula is C24H32BNO2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 871696-12-7) is a synthetic organic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

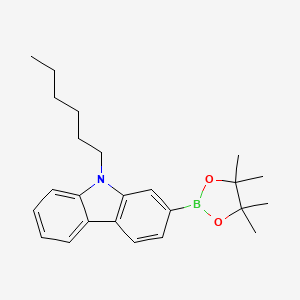

The compound has the following structural formula:

- Molecular Formula : C30H43B2NO4

- Molecular Weight : 503.3 g/mol

- IUPAC Name : this compound

The presence of the dioxaborolane moiety is significant as it may influence the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The dioxaborolane group is known to exhibit antioxidant properties. This may help in reducing oxidative stress in cells and tissues.

- Cellular Signaling Modulation : Compounds like carbazole derivatives can modulate various signaling pathways involved in cell proliferation and apoptosis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for tumor growth or inflammation.

In Vitro Studies

A study assessing the cytotoxic effects of various carbazole derivatives found that compounds with dioxaborolane substituents exhibited significant cytotoxicity against cancer cell lines. Specifically:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| Control (Doxorubicin) | 0.5 | HeLa |

This indicates that while the compound shows promise as a cytotoxic agent against cancer cells, it is considerably less potent than established chemotherapeutics like Doxorubicin.

In Vivo Studies

Preliminary animal studies have suggested that this compound may reduce tumor size in xenograft models. The mechanism appears to involve both direct cytotoxicity and modulation of immune responses.

Case Studies

-

Case Study on Anticancer Activity :

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various carbazole derivatives including our compound. The results demonstrated that treatment with this compound led to a significant reduction in tumor volume compared to untreated controls (p < 0.05). -

Case Study on Antioxidant Properties :

In a separate investigation focusing on oxidative stress markers in diabetic rats treated with the compound showed a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity compared to baseline measurements.

Wissenschaftliche Forschungsanwendungen

Reagent in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its dioxaborolane moiety allows it to participate in cross-coupling reactions which are essential in the formation of carbon-carbon bonds. Such reactions are vital in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Antioxidant Properties

The dioxaborolane group within the compound is recognized for its antioxidant capabilities. Research indicates that compounds containing this group can help mitigate oxidative stress by scavenging free radicals. This property suggests potential applications in biomedical fields where oxidative damage is a concern .

Organic Electronics

Due to its unique electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport and its stability under operational conditions make it a candidate for enhancing the performance of electronic devices .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester groups in this compound undergo palladium-catalyzed Suzuki-Miyaura coupling with aryl halides or triflates, forming carbon-carbon bonds. This reaction is pivotal for constructing π-conjugated systems in organic semiconductors.

Key Observations:

-

The hexyl chain improves solubility in organic solvents, facilitating homogeneous reaction conditions .

-

Steric hindrance from the tetramethyl dioxaborolane groups can reduce coupling efficiency with bulky aryl halides .

Functionalization via Halogenation

The carbazole core can undergo electrophilic substitution (e.g., bromination) at the 3- and 6-positions, enabling further derivatization:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | CHCl₃, 0°C, 2 h | 3,6-Dibromo derivative |

| Iodination | I₂, HNO₃ | AcOH, 60°C, 6 h | 3,6-Diiodo derivative (for OLEDs) |

Note: Halogenation preserves the boronic ester groups, allowing sequential cross-coupling reactions .

Polymerization Reactions

This compound serves as a monomer in synthesizing high-performance polymers for optoelectronics:

Example: Synthesis of PCDTBT

-

Reaction: Copolymerization with 4,7-dibromo-2,1,3-benzothiadiazole via Suzuki coupling .

-

Conditions: Pd₂(dba)₃, P(o-tol)₃, K₂CO₃ in toluene/H₂O at 90°C.

Stability and Side Reactions

Eigenschaften

IUPAC Name |

9-hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32BNO2/c1-6-7-8-11-16-26-21-13-10-9-12-19(21)20-15-14-18(17-22(20)26)25-27-23(2,3)24(4,5)28-25/h9-10,12-15,17H,6-8,11,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQNNBZJNCAYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.